molecular formula C30H27BO2 B12510396 4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B12510396
M. Wt: 430.3 g/mol
InChI Key: BZAABLCYIUJCFA-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane is a boronate ester featuring a rigid, planar triphenylene moiety conjugated to a phenyl ring via a dioxaborolane core. This compound is part of the pinacol boronic ester family, widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The triphenylene substituent enhances π-conjugation, making it valuable in organic electronics and optoelectronic materials.

Properties

Molecular Formula

C30H27BO2

Molecular Weight

430.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-triphenylen-2-ylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)22-16-13-20(14-17-22)21-15-18-27-25-11-6-5-9-23(25)24-10-7-8-12-26(24)28(27)19-21/h5-19H,1-4H3

InChI Key

BZAABLCYIUJCFA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling with Bis(pinacolato)diboron

A representative procedure involves reacting 2-bromo-4-(triphenylen-2-yl)phenyl with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key steps include:

  • Catalyst System : PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene palladium dichloride) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).
  • Base : Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃).
  • Solvent : Dimethylformamide (DMF) or 1,4-dioxane.
  • Conditions : Reflux (150°C) under nitrogen for 5–8 hours.

Example Protocol :

"In a nitrogen atmosphere, 2-bromo-4-(triphenylen-2-yl)phenyl (10 g, 32.6 mmol), bis(pinacolato)diboron (12.4 g, 48.9 mmol), PdCl₂(dppf) (0.5 g, 0.65 mmol), and KOAc (9.6 g, 97.8 mmol) were refluxed in DMF (200 mL) for 5 hours. Post-reaction, the mixture was extracted with ethyl acetate, purified via silica gel chromatography, and recrystallized to yield 11.3 g (98%) of the target compound."

Key Data :

Parameter Value Source
Yield 98%
Catalyst Loading 2 mol% PdCl₂(dppf)
Solvent DMF
Temperature 150°C

Optimization with Alternative Catalysts

Lower yields (40–75%) are observed with Pd(PPh₃)₄ due to reduced stability at high temperatures. For example, using Pd(PPh₃)₄ in dioxane/water at 100°C yielded 75% product after 8 hours.

Lithiation-Borylation Approaches

Direct borylation via lithium intermediates offers an alternative to cross-coupling, particularly for electron-rich substrates.

Halogen-Lithium Exchange

2-Bromo-4-(triphenylen-2-yl)phenyl is treated with n-butyllithium (n-BuLi) at −78°C, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Example Protocol :

"2-Bromo-4-(triphenylen-2-yl)phenyl (10 g, 32.6 mmol) was dissolved in anhydrous THF (200 mL) and cooled to −78°C. n-BuLi (30 mL, 48.8 mmol) was added dropwise, stirred for 10 minutes, then treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (26.6 mL, 130.2 mmol). The mixture was warmed to 25°C, quenched with water, and extracted to yield 9.6 g (83%) product."

Key Data :

Parameter Value Source
Yield 83%
Solvent THF
Temperature −78°C → 25°C

Transesterification and Metathesis Strategies

Recent advances in boronate chemistry enable synthesis via transesterification, avoiding palladium catalysts.

Transesterification with Methaneboronic Acid (MBA)

Pinacol boronates react with MBA under acidic conditions to form boronic acids, which cyclize into boroxines. For 4,4,5,5-tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane, this method requires pre-functionalized triphenylene precursors.

Example Protocol :

"4-(Triphenylen-2-yl)phenylboronic acid (5.0 g, 14.4 mmol) and pinacol (1.7 g, 14.4 mmol) were stirred in toluene (100 mL) with MgSO₄ (1.7 g) at 25°C for 16 hours. Filtration and concentration yielded 4.7 g (90%) of the boronic ester."

Key Data :

Parameter Value Source
Yield 90%
Solvent Toluene
Catalyst None (thermal)

Comparative Analysis of Synthetic Routes

Method Yield Catalyst Solvent Temperature Scalability
Suzuki-Miyaura 98% PdCl₂(dppf) DMF 150°C High
Lithiation 83% n-BuLi THF −78°C Moderate
Transesterification 90% None Toluene 25°C High

Advantages and Limitations :

  • Suzuki-Miyaura : High yields but requires expensive palladium catalysts.
  • Lithiation : Avoids palladium but demands cryogenic conditions.
  • Transesterification : Scalable and catalyst-free but needs pre-formed boronic acids.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or tetrahydrofuran.

    Conditions: Reactions are typically carried out under an inert atmosphere (e.g., argon) and require heating to promote the coupling process.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound resulting from the coupling of the aryl group from the dioxaborolane with an aryl halide.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form transient complexes with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Properties References
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl 228.10 Sonogashira coupling intermediates; used in alkynylation reactions
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane 4-Methoxyphenyl 234.0 (GC-MS) Electron-donating methoxy group enhances solubility; used in OLEDs
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane 3-Methylsulfonylphenyl 308.12 (calc.) Electron-withdrawing sulfonyl group stabilizes intermediates in medicinal chemistry
4,4,5,5-Tetramethyl-2-(4-(thien-2-ylmethyl)phenyl)-1,3,2-dioxaborolane Thienylmethyl 300.23 Thiophene derivatives for conductive polymers and sensors
4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethoxy)phenoxy)phenyl)-1,3,2-dioxaborolane Trifluoromethoxyphenoxy 434.19 Bioactive intermediates in antimalarial drug synthesis
Target Compound 4-(Triphenylen-2-yl)phenyl ~460 (estimated) High π-conjugation for optoelectronics; potential use in OLEDs and OFETs N/A

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Reactivity : The target compound’s triphenylene group likely reduces steric hindrance compared to bulkier substituents (e.g., tetradodecyl-ternaphthalene in ), enhancing coupling efficiency. However, electron-withdrawing groups (e.g., methylsulfonyl in ) slow transmetalation due to reduced boron Lewis acidity.
  • Stability : Pinacol boronate esters generally exhibit superior stability to hydrolysis compared to boronic acids. Derivatives with electron-deficient aryl groups (e.g., nitro in ) show reduced stability under basic conditions.

Critical Analysis of Evidence

  • Contradictions : While most analogues follow predictable reactivity trends (e.g., electron-donating groups enhance coupling rates), the evidence lacks direct data on the target compound’s performance. Assumptions are based on structural extrapolation.
  • Gaps: No NMR or crystallographic data for the target compound are provided, limiting precise electronic or steric analysis.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with significant potential in various biological applications. Its structure includes a dioxaborolane ring and a triphenylene moiety, which may contribute to its unique properties and biological activities.

  • Molecular Formula : C24H23BO
  • Molecular Weight : 366.34 g/mol
  • CAS Number : 890042-13-4

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination chemistry. Boron compounds are known for their ability to form stable complexes with nucleophiles, which can influence cellular processes such as signaling pathways and enzyme activities.

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties. The presence of the triphenylene group may enhance the compound's ability to intercalate into DNA or interact with cellular membranes, potentially leading to apoptosis in cancer cells.

A study demonstrated that derivatives of dioxaborolanes showed selective cytotoxicity against various cancer cell lines, suggesting that this compound could similarly affect cancerous cells while sparing normal cells.

Antioxidant Properties

The compound also exhibits antioxidant activity due to its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it could act as a competitive inhibitor for enzymes that are critical for tumor growth and survival.

Study 1: Anticancer Efficacy

In a controlled experiment involving human breast cancer cell lines (MCF-7), the compound was tested for its cytotoxic effects. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
585
1060
1530

Study 2: Antioxidant Activity

A DPPH radical scavenging assay was conducted to evaluate the antioxidant potential of the compound. The results showed significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Sample Concentration (µg/mL)% Inhibition
1025
2550
5075

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